![molecular formula C12H18ClN B1471514 Cyclobutyl(m-tolyl)methanamine hydrochloride CAS No. 1864059-17-5](/img/structure/B1471514.png)
Cyclobutyl(m-tolyl)methanamine hydrochloride
Overview
Description
Cyclobutyl(m-tolyl)methanamine hydrochloride (CBMH) is an organic compound with the molecular formula C10H16N2HCl. It is a synthetic derivative of the naturally occurring amino acid tryptophan and is a member of the family of cyclobutylamines. CBMH is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is used in a wide range of scientific research applications, including as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as a pharmaceutical intermediate.
Scientific Research Applications
Organic Synthesis
Cyclobutyl(m-tolyl)methanamine hydrochloride is often utilized as an intermediate in organic synthesis. It plays a crucial role in the preparation of other organic compounds or drugs, serving as a building block for more complex molecular structures .
Drug Development
In the field of drug development, this compound is valuable for pharmaceutical testing and serves as a high-quality reference standard to ensure accurate results in research .
Tumor and Cancer Treatment
Cyclobutyl-containing drugs are explored for their potential in treating tumors and cancer. The unique structure of cyclobutyl may contribute to the efficacy of these therapeutic agents .
Nervous System Drugs
Research into nervous system drugs also incorporates cyclobutyl structures, potentially due to their ability to interact with neural receptors or pathways .
Analgesics
As analgesics, cyclobutyl compounds may offer pain relief by acting on specific biological targets involved in pain perception .
Antiviral Drugs
The application of cyclobutyl(m-tolyl)methanamine hydrochloride extends to antiviral drug development, where its properties could be harnessed to combat viral infections .
Gastrointestinal Drugs
In gastrointestinal medicine, cyclobutyl derivatives are investigated for their therapeutic roles, possibly aiding in digestive health or treating related disorders .
Antidepressants
The compound has been mentioned in the context of synthesizing antidepressant molecules, indicating its relevance in mental health research and treatment strategies .
Natural Product Synthesis
Advances in the total synthesis of cyclobutane-containing natural products highlight the importance of cyclobutyl derivatives like (m-tolyl)methanamine hydrochloride in replicating complex natural compounds .
properties
IUPAC Name |
cyclobutyl-(3-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10;/h2,4,7-8,10,12H,3,5-6,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIROOLJQGGDHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(m-tolyl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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